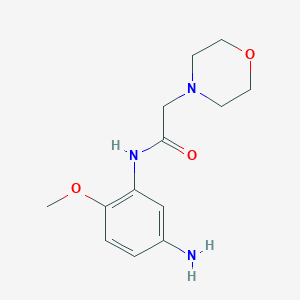

![molecular formula C10H10FN3S B1300797 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole CAS No. 306744-28-5](/img/structure/B1300797.png)

3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole" is a derivative of the 1,2,4-triazole ring, which is a known core structure for potential drugs due to its broad biological and pharmacological activities. This particular compound is a triazole-based COX-2 inhibitor, which means it selectively inhibits the cyclooxygenase-2 enzyme involved in inflammation and pain .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of starting compounds that are functionalized to create the desired triazole product. For instance, a study used 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting compound to synthesize various derivatives, which were then characterized by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral studies . Although the exact synthesis of "3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole" is not detailed in the provided papers, similar synthetic routes and characterization methods are likely employed.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be determined using X-ray diffraction techniques. For example, the crystal structure of a related compound was analyzed, revealing the planarity of the triazole ring and its dihedral angles with adjacent benzene rings . The molecular structure is further supported by various non-covalent interactions such as hydrogen bonds and pi-pi stacking interactions .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including cyclization, aminomethylation, and the formation of Schiff bases, to yield a diverse range of compounds with potential biological activities . The reactivity of the triazole ring allows for the introduction of different substituents, which can significantly alter the compound's biological properties and toxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine can affect these properties and the overall reactivity of the compound. The crystal structure of a related compound, determined at 150 K, showed that the crystal packing is stabilized by weak hydrogen and chalcogen bonds, as well as unorthodox non-covalent interactions . These interactions are crucial for the supramolecular self-assembly in the crystalline state and can impact the solubility and melting point of the compound.

科学研究应用

Application 1: Antifungal Activity

- Scientific Field : Biochemistry / Pharmacology

- Summary of Application : 1,2,4-triazole derivatives have been synthesized and evaluated for their in vivo fungicidal activities against various fungi such as Corynespora cassiicola, Pseudomonas syringae pv. Lachrymans, and Pseudoperonospora cubensis .

- Methods of Application : The compounds were synthesized by multi-step reactions under microwave assisted conditions. The structures were characterized by 1H-NMR, 13C-NMR, MS and elemental analyses .

- Results or Outcomes : Some of the synthesized 1,2,4-triazole derivatives displayed good fungicidal activities .

Application 2: Herbicidal Activity

- Scientific Field : Agriculture / Biochemistry

- Summary of Application : Novel fluorinated 1,2,4-triazole derivatives have been synthesized and studied for their biological activity, showing good herbicidal activity .

- Methods of Application : The compounds were synthesized using microwave irradiation. The molecular structures of the compounds were determined by use of 1H NMR and FTIR spectroscopy and MS and HRMS .

- Results or Outcomes : Most of the synthesized compounds had good herbicidal activity .

Application 3: Synthesis of Novel Compounds

- Scientific Field : Organic Chemistry

- Summary of Application : 1,2,4-triazole derivatives are used in the synthesis of novel compounds. For example, 3-(4-CHLOROPHENYL)-2-((4-FLUOROBENZYL)THIO)-4(3H)-QUINAZOLINONE is a compound that has been synthesized using a 1,2,4-triazole derivative .

- Methods of Application : The compound was synthesized using standard organic synthesis techniques. The structure was characterized using 1H-NMR, 13C-NMR, MS and elemental analyses .

- Results or Outcomes : The successful synthesis of the compound was confirmed through various analytical techniques .

Application 4: Anticancer Activity

- Scientific Field : Pharmacology

- Summary of Application : Some 1,2,4-triazole derivatives have been synthesized and studied for their potential anticancer activity .

- Methods of Application : The compounds were synthesized using standard organic synthesis techniques. The anticancer activity was evaluated using computational docking techniques .

- Results or Outcomes : The results of these studies are not specified in the available information .

Application 5: Antimicrobial Activity

- Scientific Field : Pharmacology

- Summary of Application : Some 1,2,4-triazole derivatives have shown excellent activity against various Gram-positive and Gram-negative pathogens .

- Methods of Application : The compounds were synthesized using standard organic synthesis techniques. The antimicrobial activity was evaluated using standard microbiological techniques .

- Results or Outcomes : The compounds demonstrated excellent activity against all tested pathogens with MIC values ranging from 4 to 16 µg/mL .

Application 6: Synthesis of Novel Compounds

- Scientific Field : Organic Chemistry

- Summary of Application : 1,2,4-triazole derivatives are used in the synthesis of novel compounds. For example, some novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole moieties were synthesized .

- Methods of Application : The compounds were synthesized by multi-step reactions under microwave assisted conditions. The structures were characterized by 1H-NMR, 13C-NMR, MS and elemental analyses .

- Results or Outcomes : The successful synthesis of the compounds was confirmed through various analytical techniques .

属性

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3S/c1-14-7-12-13-10(14)15-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMGGEAHIPXWND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358154 |

Source

|

| Record name | 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole | |

CAS RN |

306744-28-5 |

Source

|

| Record name | 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

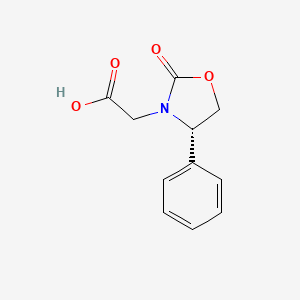

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

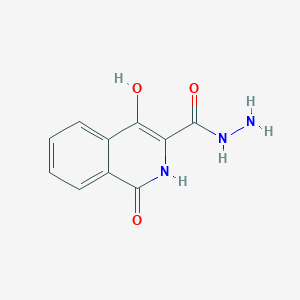

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

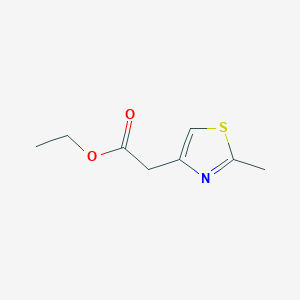

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)